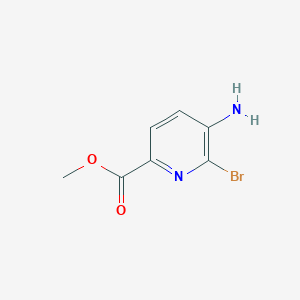
5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, also known as CQOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CQOC belongs to the oxazole class of compounds and is a derivative of quinoline.
Applications De Recherche Scientifique
Pharmacological Evaluation and Antagonistic Properties
A series of quinoxalin-2-carboxamides, including structures akin to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, were synthesized and evaluated for their serotonin type-3 (5-HT3) receptor antagonistic properties. These compounds were designed based on pharmacophoric requirements for 5-HT3 receptor antagonists, showcasing potential applications in the management of conditions modulated by this receptor, such as certain gastrointestinal disorders and chemotherapy-induced nausea and vomiting. Among the synthesized series, specific compounds demonstrated potent 5-HT3 receptor antagonism, highlighting their potential therapeutic utility (Mahesh et al., 2011).
Antimicrobial Activity
Research into quinoline derivatives containing an azole nucleus, including compounds structurally related to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, revealed notable antimicrobial activity against a variety of microorganisms. The study focused on the synthesis of novel quinoline derivatives and their subsequent evaluation for antimicrobial efficacy, indicating the chemical backbone's potential in developing new antimicrobial agents (Özyanik et al., 2012).
Antidepressant Potentials
Further exploration into quinoxalin-2-carboxamides, closely related to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, showcased their design and synthesis aimed at evaluating their 5-HT3 receptor antagonism for potential management of depression. These studies provide insights into the structure-activity relationships of such compounds, indicating their prospective benefits in antidepressant therapy without affecting locomotion in animal models, suggesting a favorable side effect profile (Mahesh et al., 2010).
Synthesis and Biological Activity of Novel Dyes
A study on the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, showcased their application in dyeing polyester fibers. These compounds exhibited significant antimicrobial activity, indicating their potential dual use as both dyes and antimicrobial agents. Such innovative applications highlight the compound's versatility beyond traditional pharmacological uses (Khalifa et al., 2015).
Antiproliferative Activity
The synthesis and evaluation of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, structurally related to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, demonstrated potent antiproliferative activities against various human cancer cell lines. This research suggests potential applications in cancer therapy, emphasizing the compound's relevance in oncological research and its contribution to the development of new anticancer agents (Pirol et al., 2014).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-quinolin-8-yl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-8-6-12(7-9-14)16-11-22-19(25-16)18(24)23-15-5-1-3-13-4-2-10-21-17(13)15/h1-11H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZPNNNHNOOCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

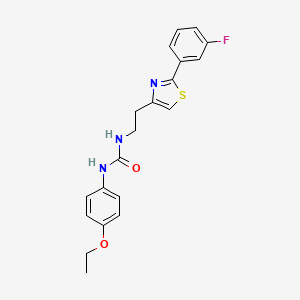
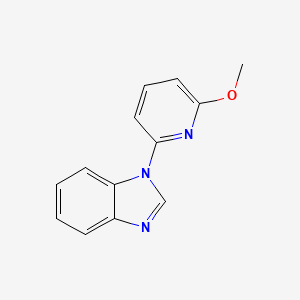



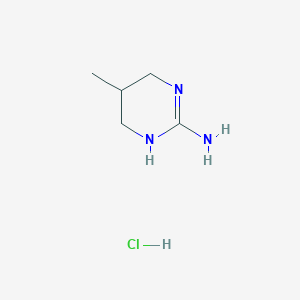
![2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol](/img/structure/B2561801.png)
![N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2561802.png)
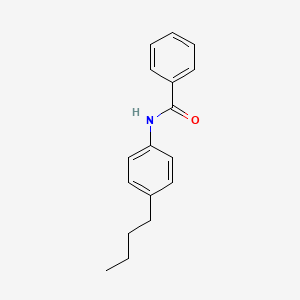
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2561808.png)


![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2561812.png)
